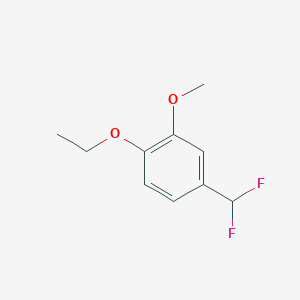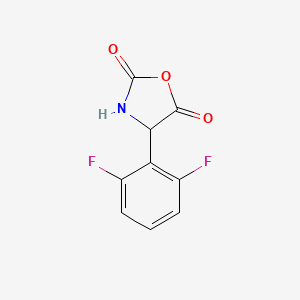
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is a complex bioactive compound with significant potential in various scientific fields. This compound is known for its ability to facilitate drug transport mechanisms, thereby increasing the efficiency of therapeutic interventions. It consists of multiple reactive propargyl groups and PEG chains attached to a central triamine core, making it a versatile molecule for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate involves multiple steps, starting with the preparation of the propargyl-PEG2-ethoxymethyl groups. These groups are then attached to a central triamine core through a series of chemical reactions. The final step involves the addition of the amido-PEG3-carboxylate group. The reaction conditions typically include the use of copper-catalyzed click chemistry to form stable triazole linkages .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The compound is usually produced in bulk and purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate undergoes various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like azides and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Triazole linkages and other substituted products.
Aplicaciones Científicas De Investigación
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer synthesis and as a precursor for functionalized polymers.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Enhances drug delivery systems, improving the efficacy of therapeutic agents.
Industry: Used in the production of bioconjugates and drug delivery systems.
Mecanismo De Acción
The compound exerts its effects through the formation of stable triazole linkages via copper-catalyzed click chemistry. This mechanism allows for the efficient conjugation of biomolecules, enhancing their stability and functionality. The molecular targets include primary amines and azide-bearing compounds, which react with the propargyl groups to form stable triazole bonds .
Comparación Con Compuestos Similares
Similar Compounds
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(carboxyethoxymethyl)-methane): Similar in structure but with different functional groups.
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(endo-BCN-PEG2-ethoxymethyl)-methane): Contains endo-BCN groups, making it suitable for copper-free click chemistry.
Uniqueness
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is unique due to its combination of propargyl and PEG groups, which provide versatility in chemical reactions and applications. Its ability to form stable triazole linkages makes it particularly valuable in drug delivery and bioconjugation .
Propiedades
Fórmula molecular |
C44H72N4O18 |
|---|---|
Peso molecular |
945.1 g/mol |
Nombre IUPAC |
3-[2-[2-[3-[[1,3-bis[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H72N4O18/c1-4-15-55-26-31-60-23-12-45-39(49)7-19-64-36-44(37-65-20-8-40(50)46-13-24-61-32-27-56-16-5-2,38-66-21-9-41(51)47-14-25-62-33-28-57-17-6-3)48-42(52)10-18-58-29-34-63-35-30-59-22-11-43(53)54/h1-3H,7-38H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)(H,53,54) |
Clave InChI |
KHUVFVVIOOWNDR-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)NC(=O)CCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



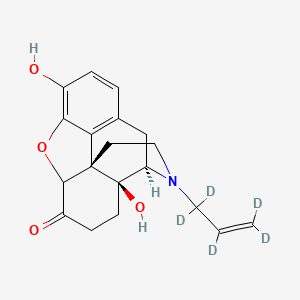
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)



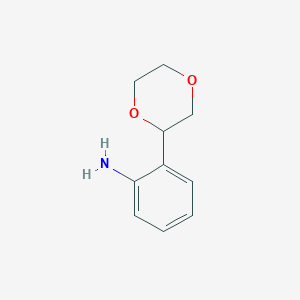
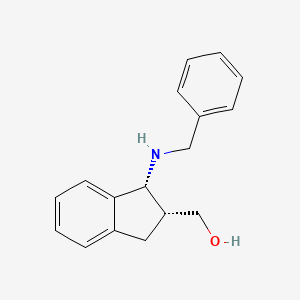
![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)

![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
